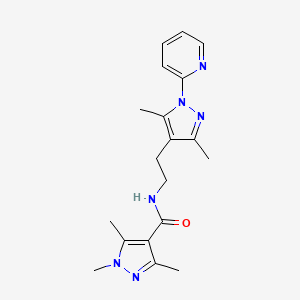

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-12-16(14(3)25(23-12)17-8-6-7-10-20-17)9-11-21-19(26)18-13(2)22-24(5)15(18)4/h6-8,10H,9,11H2,1-5H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUSJXZAREBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(N(N=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is the bromodomain and extraterminal (BET) protein family. BET proteins are a group of proteins that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition plays a key role in regulating gene expression.

Mode of Action

This compound acts as a potent and selective inhibitor of the BET protein family. By binding to the bromodomains present in BET proteins, it prevents these proteins from recognizing acetylated lysine residues. This disrupts the normal function of BET proteins, leading to changes in gene expression.

Biochemical Pathways

The inhibition of BET proteins by this compound affects various biochemical pathways. These proteins are involved in numerous cellular processes, including cell cycle progression, apoptosis, and cell growth. By inhibiting BET proteins, the compound can disrupt these processes, leading to altered cellular function and potentially cell death.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the role of BET proteins in that cell. In general, inhibition of BET proteins can lead to changes in gene expression, which can result in cell cycle arrest, induction of apoptosis, or other cellular effects.

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₇H₂₁N₅O

- Molecular Weight : 313.39 g/mol

- CAS Number : 2034257-22-0

This compound features a complex arrangement of pyrazole and pyridine rings that contribute to its biological properties.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, it may act on histone demethylases, which are crucial for regulating gene expression .

- Metal Ion Coordination : The presence of nitrogen atoms in the pyrazole and pyridine rings allows for coordination with metal ions, which can modulate enzyme functions and cellular processes .

- Cellular Effects : Preliminary studies indicate that the compound may induce cytotoxic effects in cancer cells by disrupting critical cellular pathways .

Biological Evaluation

Recent evaluations have highlighted the biological potential of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example:

- Cell Line A : IC50 = 0.200 μM

- Cell Line B : IC50 = 0.083 μM

These results indicate potent inhibitory activity against specific cancer targets .

Enzyme Inhibition Studies

The compound has been screened for its inhibitory effects on several enzymes:

| Enzyme | Inhibition Percentage | IC50 (μM) |

|---|---|---|

| KDM4A | 80% | 0.200 |

| KDM5B | 75% | 0.012 |

| h-e5NT | 70% | Not specified |

These findings suggest that the compound could be a valuable lead in the development of new therapeutic agents targeting these enzymes .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reaction : The initial step involves the condensation of appropriate pyrazole derivatives with pyridine-based reactants.

- Purification : The product is purified using chromatography techniques to ensure high yield and purity.

Case Studies

Several case studies have illustrated the potential applications of this compound in drug development:

- Case Study 1 : A study focused on the inhibition of KDM4A demonstrated that modifications to the pyrazole ring could enhance potency and selectivity.

- Case Study 2 : Research on cellular permeability indicated that structural modifications could improve bioavailability in vivo.

Scientific Research Applications

Cancer Research

The compound has shown promise in cancer research due to its ability to inhibit BET proteins. This inhibition can lead to decreased proliferation of cancer cells. For instance:

- Case Study : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant anti-proliferative effects on various cancer cell lines including HepG2 (liver carcinoma) and A549 (lung carcinoma), with IC50 values reported as low as 5.35 µM and 8.74 µM respectively .

Anti-inflammatory Properties

Research indicates that compounds within this class may possess anti-inflammatory properties. They have been evaluated for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):

- Research Findings : Compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide showed inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented:

- Overview : Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus, indicating a potential application in developing new antibiotics .

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural analogs and their properties based on the evidence:

*Hypothetical data based on structural analysis; exact values require experimental confirmation.

Key Differences and Implications

Ethyl linker vs. direct heterocyclic fusion (e.g., triazolopyridazine in E-4c ): The linker may reduce steric hindrance, improving binding to flexible enzyme pockets.

Biological Activity :

- Antimicrobial activity in and correlates with electron-withdrawing groups (e.g., sulfonamide, nitro), whereas the target compound’s methyl and pyridinyl groups suggest a different mechanism, possibly kinase inhibition akin to ’s patent compound .

Synthesis Complexity :

- The target compound likely requires multi-step alkylation/coupling , similar to ’s use of bromoacetate and sodium hydride . This contrasts with ’s cyclization-driven thiadiazole formation .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of pyrazole and pyridine precursors). Use statistical analysis to identify critical factors influencing yield and purity. For example, fractional factorial designs can reduce experimental runs while accounting for interactions between variables . Purification steps may involve recrystallization (as seen in structurally similar pyrazole derivatives) or chromatography, with solvent selection guided by polarity indices .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: Combine spectroscopic methods:

- NMR : Analyze proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) and methyl group splitting patterns.

- X-ray crystallography : Resolve crystal packing influenced by N–H···O and C–H···O interactions, as observed in related pyrazole-carboxamide systems .

- HRMS : Validate molecular formula with <2 ppm mass accuracy. Cross-validate data against computational predictions (e.g., DFT-optimized structures) .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using ICH guidelines:

- Expose samples to controlled humidity (40–75% RH), temperature (25–40°C), and light (UV/Vis irradiation).

- Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Compare with structurally analogous compounds, noting susceptibility of pyrazole rings to hydrolysis or oxidation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?

Methodological Answer: Apply quantum chemical reaction path searches (e.g., IRC calculations) to model nucleophilic substitution at the carboxamide group. Combine with molecular dynamics (MD) simulations to assess solvent effects. Validate predictions via kinetic studies (e.g., monitoring reaction progress with in-situ FTIR) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Perform meta-analysis of dose-response curves, accounting for assay-specific variables (e.g., cell membrane permeability differences). Use cheminformatics tools to correlate structural features (e.g., pyridine ring planarity) with activity. Cross-reference with crystallographic data to identify conformational flexibility impacting target binding .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For mechanistic studies, employ fluorescence anisotropy to monitor conformational changes in targets. Pair with mutagenesis to identify critical binding residues, guided by docking simulations (AutoDock Vina) .

Q. How can researchers address discrepancies in solubility data reported across different solvent systems?

Methodological Answer: Apply Hansen solubility parameters (HSPs) to model solvent-solute interactions. Perform phase solubility studies in binary solvent mixtures (e.g., DMSO-water). Compare with computational predictions (COSMO-RS) and validate via nephelometry for poorly soluble fractions .

Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?

Methodological Answer: Use flow chemistry to maintain precise control over reaction parameters (residence time, mixing efficiency). Monitor intermediates via inline FTIR or Raman spectroscopy. For crystallization steps, employ anti-solvent addition protocols with controlled nucleation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.